Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol
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Overview
Description
Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol is a complex organic compound with significant importance in various scientific fields This compound is characterized by the presence of acetic acid and a phenolic structure with methoxy and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with acetic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Homovanillic acid methyl ester: Similar in structure but with a methyl ester group.
Methyl 3-methoxy-4-hydroxyphenylacetate: Another related compound with similar functional groups.
Methyl homovanillate: Shares the methoxy and hydroxy substituents but differs in the ester group.
Uniqueness
Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
105463-91-0 |
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Molecular Formula |
C20H26O8 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H18O4.2C2H4O2/c1-10(11-4-6-13(17)15(8-11)19-2)12-5-7-14(18)16(9-12)20-3;2*1-2(3)4/h4-10,17-18H,1-3H3;2*1H3,(H,3,4) |
InChI Key |
VOKVAKREPUAGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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